molecular formula C15H22O3 B11958169 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate CAS No. 5349-86-0

2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate

Katalognummer: B11958169
CAS-Nummer: 5349-86-0
Molekulargewicht: 250.33 g/mol
InChI-Schlüssel: ICMMKRCNCRTGKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical behavior and potential utility in different fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate typically involves the reaction of 4-(2-Methylbutan-2-yl)phenol with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 60-70°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate
  • Ethyl 2-[4-(2-methylbutan-2-yl)phenoxy]acetate

Uniqueness

2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

5349-86-0

Molekularformel

C15H22O3

Molekulargewicht

250.33 g/mol

IUPAC-Name

2-[4-(2-methylbutan-2-yl)phenoxy]ethyl acetate

InChI

InChI=1S/C15H22O3/c1-5-15(3,4)13-6-8-14(9-7-13)18-11-10-17-12(2)16/h6-9H,5,10-11H2,1-4H3

InChI-Schlüssel

ICMMKRCNCRTGKF-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCOC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.